molecular formula C20H21ClFN3O3S B12341826 Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B12341826
M. Wt: 437.9 g/mol
InChI Key: MUDYDZXMRXYLAM-UHFFFAOYSA-N
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Description

Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core linked to a 4-fluorobenzo[d]thiazol-2-yl group via a carbamoyl bridge. The dimethylaminoethyl substituent introduces basicity, while the hydrochloride salt enhances solubility. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly sulfonylurea herbicides and bioactive heterocycles .

Properties

Molecular Formula

C20H21ClFN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

methyl 4-[2-(dimethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride

InChI

InChI=1S/C20H20FN3O3S.ClH/c1-23(2)11-12-24(20-22-17-15(21)5-4-6-16(17)28-20)18(25)13-7-9-14(10-8-13)19(26)27-3;/h4-10H,11-12H2,1-3H3;1H

InChI Key

MUDYDZXMRXYLAM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-4-fluorothiophenol

Procedure :

  • Reactants : 2-Amino-4-fluorothiophenol and methyl 4-(chlorocarbonyl)benzoate.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Mechanism : Nucleophilic acyl substitution followed by cyclization.

Data :

Parameter Value Source
Yield 78–85%
Purity (HPLC) >98%

Alternative Route via Nitro Reduction

Procedure :

  • Reactants : 4-Fluoro-2-nitrobenzenethiol and methyl 4-(isocyanato)benzoate.
  • Conditions : Hydrogenation using Pd/C (5% w/w) in methanol under H₂ atmosphere.
  • Mechanism : Nitro group reduction to amine, followed by cyclization.

Data :

Parameter Value Source
Reaction Time 6–8 hours
Yield 70–75%

Carbamoyl Bridge Formation

The carbamoyl linker is introduced via amide coupling:

Coupling with 2-(Dimethylamino)ethylamine

Procedure :

  • Reactants : 4-Fluorobenzo[d]thiazol-2-amine and methyl 4-(chlorocarbonyl)benzoate.
  • Conditions : Dropwise addition of 2-(dimethylamino)ethylamine in THF at 0°C, stirred for 12 hours.
  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography.

Data :

Parameter Value Source
Solvent Tetrahydrofuran (THF)
Temperature 0°C → Room Temperature
Yield 65–72%

Use of Carbodiimide Coupling Agents

Procedure :

  • Reactants : 4-Fluorobenzo[d]thiazol-2-amine, methyl 4-carboxybenzoate, and EDC·HCl.
  • Conditions : Activation with HOBt in DMF, stirred for 24 hours.

Data :

Parameter Value Source
Catalyst EDC·HCl/HOBt
Yield 80–88%

Esterification and Salt Formation

Methyl Esterification

Procedure :

  • Reactants : Carboxylic acid intermediate and methanol.
  • Conditions : Sulfuric acid (H₂SO₄) catalysis under reflux.

Data :

Parameter Value Source
Reaction Time 18 hours
Yield 90–94%

Hydrochloride Salt Preparation

Procedure :

  • Reactants : Free base compound and HCl (gas or 4M in dioxane).
  • Conditions : Stirred in diethyl ether at 0°C for 2 hours.

Data :

Parameter Value Source
Purity >99% (by titration)
Yield 95–98%

Optimization and Challenges

Key Challenges

  • Low Solubility : The intermediate 4-fluorobenzo[d]thiazol-2-amine exhibits poor solubility in polar solvents, necessitating DMF or DMSO.
  • Racemization Risk : Amide coupling at elevated temperatures may lead to racemization; thus, low temperatures (0–5°C) are critical.

Scalability Improvements

  • Continuous Hydrogenation : Patent CN105481707A highlights a continuous hydrogenation process for analogous compounds, reducing reaction time by 40%.
  • Catalyst Recycling : Neodymium oxide (Nd₂O₃) catalysts are reused >10 times without activity loss.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.3 Hz, 2H), 7.45 (d, J = 8.3 Hz, 2H), 3.91 (s, 3H), 3.45 (t, J = 6.7 Hz, 2H), 2.90 (t, J = 6.7 Hz, 2H), 2.19 (s, 6H).
  • ESI-MS : m/z 451.9 [M+H]⁺.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency
Cyclization Route 78–85 >98 Moderate
Nitro Reduction 70–75 95–97 High (Pd cost)
EDC·HCl Coupling 80–88 >99 Low

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The dimethylaminoethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The fluorine atom can influence the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Key Structural Features :
  • Benzoate ester : Common in agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical intermediates.
  • 4-Fluorobenzo[d]thiazol: A fluorinated heterocycle that enhances metabolic stability and binding affinity compared to non-halogenated analogues.
  • Dimethylaminoethyl group: Modulates solubility and bioavailability via protonation.
Comparison Table :
Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Use/Application
Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride C₂₁H₂₂ClFN₃O₃S 498.8 (est.) Benzoate ester, carbamoyl, benzo[d]thiazol 4-F, dimethylaminoethyl, hydrochloride Research (potential pharmaceutical)
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride C₂₀H₂₁BrClN₃O₃S 498.8 Benzoate ester, carbamoyl, benzo[d]thiazol 6-Br, dimethylaminoethyl, hydrochloride Research
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazin, benzoate ester Methoxy, methyl Herbicide
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.39 Thiadiazol, phenylcarbamoyl, benzoate ester Methoxy, phenylcarbamoyl R&D (toxicological studies)

Key Differences and Implications

Halogenation Effects :
  • Fluorine vs. Fluorine’s electronegativity also increases stability against oxidative metabolism.
  • Triazin vs. Benzo[d]thiazol: Sulfonylurea herbicides (e.g., metsulfuron methyl) utilize a triazin ring for herbicidal activity , whereas the benzo[d]thiazol group in the target compound may confer selectivity for non-agrochemical applications, such as kinase inhibition.
Toxicity and Handling :
  • The thiadiazol-containing analogue (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) exhibits acute oral, dermal, and inhalation toxicity (Category 4) , suggesting that heterocycle choice significantly impacts hazard profiles. The target compound’s hydrochloride salt may alter its toxicity compared to neutral esters.

Biological Activity

Methyl 4-((2-(dimethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a benzoate moiety, a thiazole ring, and a dimethylamino ethyl group, which contribute to its unique biological activities.

  • Molecular Formula : C20_{20}H23_{23}ClFN3_3OS
  • Molecular Weight : 407.9 g/mol
  • CAS Number : 1216455-28-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies indicate that it may exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in specific cancer cell lines.

1. Anti-Tubercular Activity

Research has explored the anti-tubercular potential of benzothiazole derivatives, including this compound. In vitro studies have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that structural modifications can enhance biological activity against this pathogen.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in protecting neuronal cells from oxidative stress and apoptosis. These mechanisms are crucial in combating neurodegenerative diseases, indicating its potential as a therapeutic agent in neurology.

3. Anti-Cancer Properties

Studies have shown that this compound can inhibit cancer cell growth. It induces apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

StudyFindings
Anti-Tubercular Activity StudyShowed promising inhibition potency against M. tuberculosis, with better inhibitory concentrations than standard reference drugs.
Neuroprotection StudyDemonstrated reduction in oxidative stress markers and preservation of neuronal integrity in cellular models.
Cancer Cell Line StudyInduced apoptosis in breast and lung cancer cell lines with IC50_{50} values indicating potent activity.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions, including diazo-coupling and Knoevenagel condensation processes. These synthetic pathways are essential for modifying the compound to enhance its biological activity or alter pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to this compound, which may influence their biological activities:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-amino-3-(dimethylamino)benzoate hydrochlorideContains a dimethylamino group and benzoate structurePrimarily studied for analgesic properties
N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochlorideSimilar propyl group; includes dioxoisoindolineBroader spectrum of biological activity due to diverse functional groups
4-(3-{2-4-Fluorobenzoylamino}ethyl)-1,2,4-oxadiazol-5-yl)benzoic acidIncorporates an oxadiazole ringExplored for anti-inflammatory effects

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